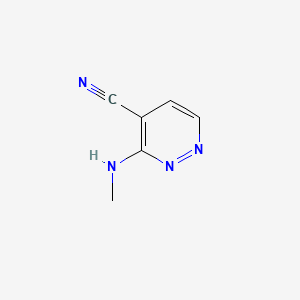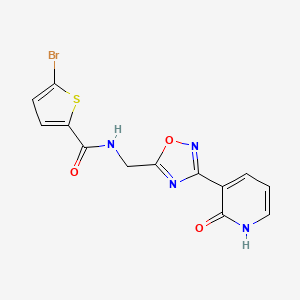
5-bromo-N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound belongs to a class of molecules that exhibit a complex structure incorporating multiple heterocyclic rings. These types of compounds are often explored for their potential pharmacological activities, including antimicrobial, anti-inflammatory, and anti-cancer properties. They are synthesized through multi-step chemical reactions that involve the formation of heterocyclic rings and functionalization of these rings with various substituents.
Synthesis Analysis
The synthesis of complex molecules like this compound typically involves the construction of heterocyclic cores followed by functionalization steps. For example, Anuradha et al. (2014) described the synthesis of a related heterocyclic compound where the key steps involved N1-arylation and subsequent conversion to a diethylamide, demonstrating the types of reactions that may be involved in synthesizing similar compounds (Anuradha et al., 2014).
Molecular Structure Analysis
The structure of such compounds is typically characterized using spectroscopic techniques such as FT-IR, NMR (both 1H and 13C), and X-ray crystallography. These methods allow for the detailed elucidation of the molecular framework, including the arrangement of atoms, bond lengths, angles, and the overall 3D conformation of the molecule. For instance, the study by Sharma et al. (2016) on a structurally related compound employed X-ray diffraction to establish its configuration, highlighting the utility of these techniques in understanding molecular structures (Sharma et al., 2016).
科学的研究の応用
Insecticidal Activity
Synthesis and Insecticidal Activity of Novel Compounds
A study by Qi et al. (2014) involved synthesizing anthranilic diamides analogs containing 1,3,4-oxadiazole rings. These compounds demonstrated significant insecticidal activities against Plutella xylostella, a common pest.
Structure-Activity Relationship in Insecticides
Another research by Li et al. (2013) focused on the structure-activity relationship of similar compounds. They found that the insecticidal activity varied with different substituents attached to the oxadiazole ring.
Pharmaceutical and Biological Applications
Potential in Antimicrobial and Antidiabetic Agents
Studies have explored the synthesis and evaluation of compounds with similar structures for their antimicrobial and antidiabetic properties. For example, Lalpara et al. (2021) synthesized and characterized certain derivatives for potential antimicrobial applications.
Development of Antioxidants
Tumosienė et al. (2019) synthesized novel derivatives with antioxidant activity. These compounds were tested and showed promising results as potent antioxidants, as detailed in their study Tumosienė et al. (2019).
Material Science Applications
Organic Photovoltaics and Polymer Science
The synthesis of thiophene-based π-conjugated polymers containing oxadiazole or thiadiazole moieties and their application in organic photovoltaics was explored by Higashihara et al. (2012). This study contributes to the development of new materials for solar cells.
Photostabilization of Poly(vinyl chloride)
New thiophene derivatives were synthesized and used as photostabilizers for rigid poly(vinyl chloride), indicating potential applications in material preservation, as studied by Balakit et al. (2015).
特性
IUPAC Name |
5-bromo-N-[[3-(2-oxo-1H-pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN4O3S/c14-9-4-3-8(22-9)13(20)16-6-10-17-11(18-21-10)7-2-1-5-15-12(7)19/h1-5H,6H2,(H,15,19)(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCHYYSITVBLYHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C(=C1)C2=NOC(=N2)CNC(=O)C3=CC=C(S3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

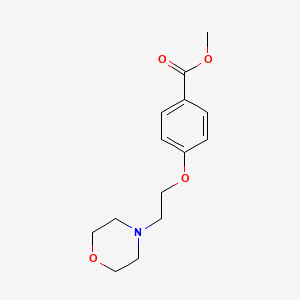
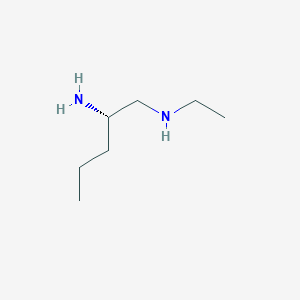
![5-((1-ethyl-1H-imidazol-2-yl)methyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride](/img/structure/B2489956.png)

![1-[3-(1-Benzyl-1,2,4-triazol-3-yl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2489961.png)
![N-(tetrahydro-2H-pyran-4-yl)-N-(2,2,2-trifluoroethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2489962.png)
![2-[(4-Bromophenyl)hydrazido]-4-(4-ethoxyphenyl)-5-methyl-3-(prop-2-en-1-yl)-1,3-thiazol-3-ium bromide](/img/structure/B2489964.png)
![(Z)-3,4,5-trimethoxy-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2489965.png)
![Ethyl 2-[4-(6-chloro-2-oxochromen-3-yl)-2-oxochromen-7-yloxy]acetate](/img/structure/B2489967.png)
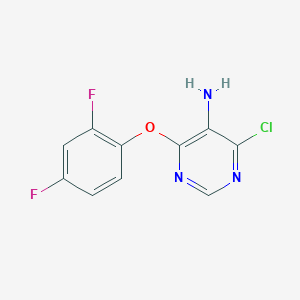
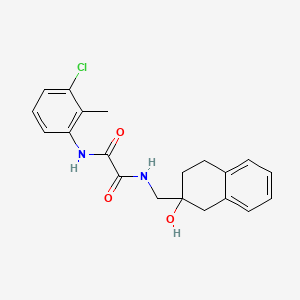
![1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2489971.png)

